Triphenyltin hydroxide

Catalog No.
S527919
CAS No.
76-87-9
M.F
C18H17OSn
M. Wt
368.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyltin hydroxide

CAS Number

76-87-9

Product Name

Triphenyltin hydroxide

Molecular Formula

C18H17OSn

Molecular Weight

368.0 g/mol

InChI

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;

InChI Key

NRHFWOJROOQKBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
In ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °C). In benzene 41 g/l (as bis(triphenytin)oxide).
Slightly sol in toluene and alcohol
In water, 1.2 ppm @ 20 °C.
Solubility in water, g/100ml: 0.0001 (very poor)

Synonyms

DuTer, fentin hydroxide, triphenyltin hydroxide, triphenyltin oxide, Vancide KS

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O

Description

The exact mass of the compound Triphenyltin hydroxide is 368.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)in ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °c). in benzene 41 g/l (as bis(triphenytin)oxide).slightly sol in toluene and alcoholin water, 1.2 ppm @ 20 °c.solubility in water, g/100ml: 0.0001 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113243. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. It belongs to the ontological category of organotin compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides, Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Antifungal Properties:

Early research explored TPT's antifungal properties. Studies investigated its effectiveness against various fungal strains, including those that cause plant diseases. However, due to environmental concerns and the development of safer fungicides, TPT is no longer used commercially in agriculture. Source: Isono et al., 1973. Fungicidal activity of triphenyltin acetate and hydroxide:

Molluscicide:

TPT has historically been used as a molluscicide, particularly in aquaculture to control unwanted mollusks like mussels and barnacles. However, its widespread use led to environmental contamination and ecological effects on non-target organisms. Due to regulatory restrictions, TPT is no longer used for this purpose in many countries. Source: Waldock et al., 2000. Effects of tributyltin (TBT) on the embryonic development of the mud crab Scylla serrata (Forskal):

Model Organism for Endocrine Disruption:

Despite its environmental drawbacks, TPT serves as a model compound in some scientific research. Due to its ability to interfere with hormonal systems, particularly in mollusks, TPT helps researchers understand the mechanisms of endocrine disruption caused by environmental contaminants. Source: Oehlmann et al., 2009. A critical evaluation of the evidence for tributyltin-mediated endocrine disruption in wildlife:

Triphenyltin hydroxide is an organotin compound with the chemical formula C₁₈H₁₇OSn. It consists of a tin atom bonded to three phenyl groups and a hydroxyl group. This compound is recognized for its high toxicity and environmental persistence, making it a significant concern in ecological studies. It is primarily utilized in agricultural applications as a fungicide, particularly for crops like potatoes, sugar beets, and pecans .

, primarily involving its hydroxyl and tin functionalities. In aqueous environments, it can react with hydroxyl radicals, leading to degradation products. The half-life of triphenyltin hydroxide in the atmosphere is influenced by these reactions, which are critical for understanding its environmental impact . Additionally, it can form complexes with biological molecules, affecting cellular processes.

Triphenyltin hydroxide can be synthesized through several methods:

  • Direct Reaction: Reacting phenylmagnesium bromide with tin(IV) chloride followed by hydrolysis.
  • Hydrolysis of Triphenyltin Halides: Treating triphenyltin chloride with water or an alcohol under controlled conditions.
  • Grignard Reagent Method: Utilizing Grignard reagents to introduce phenyl groups to a tin precursor.

These methods yield triphenyltin hydroxide with varying degrees of purity and yield depending on the reaction conditions employed.

Toxicity LevelTriphenyltin chlorideOrganotin halideFungicide, biocideHighDibutyltin oxideOrganotin oxideBiocide, stabilizerModerateMonomethyltin chlorideOrganotin halideAntifouling agentModerate to HighButyltin hydroxideOrganotin alcoholFungicideHigh

Uniqueness of Triphenyltin Hydroxide:

  • Triphenyltin hydroxide's ability to disrupt microtubule dynamics distinguishes it from other organotin compounds that may not exhibit such specific cytotoxic mechanisms.
  • Its application as a fungicide specifically targeting certain crops further highlights its specialized use compared to broader-spectrum organotins.

Interaction studies have revealed that triphenyltin hydroxide binds to various biological macromolecules, including proteins and nucleic acids. Its binding affinity can lead to significant alterations in cellular processes such as cell division and apoptosis. Research indicates that it may interfere with the function of microtubules by binding at specific sites, thereby disrupting normal cellular functions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Triphenyltin hydroxide is an odorless white powder. Stable at room temperature. Melting point 121-123 °C. Moderately soluble in most organic solvents (Farm Chemical Handbook). Insoluble in water. Non corrosive. Used as a fungicide.
Dry Powder
White odorless solid; [HSDB] Off-white powder; [MSDSonline]
WHITE CRYSTALLINE POWDER.

Color/Form

Crystalline solid
White solid

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

369.030143 g/mol

Monoisotopic Mass

369.030143 g/mol

Flash Point

400 °C

Heavy Atom Count

20

Density

1.54 at 68 °F (NTP, 1992) - Denser than water; will sink
1.54 g/cu cm @ 20 °C
1.54 g/cm³

LogP

log Kow = 3.53
3.66

Odor

ODORLESS

Decomposition

When heated to decomp it emits acrid smoke and fumes.
Slowly decomposed by sunlight, and more rapidly by u.v. light to give inorganic tin via di- and mono- phenyltin compounds.
Decomposes below melting point at 80 °C.

Appearance

Solid powder

Melting Point

244 to 248 °F (NTP, 1992)
119 °C
118 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KKL46V5313

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

To evaluate the functional significance of triphenyltin hydroxide-induced lymphopenia and lymphocyte depletion in thymus-dependent areas of spleen and lymph nodes, various immune function studies were carried out after 3 or 4 wk of triphenyltin hydroxide exposure. Weaned male rats were fed a diet containing 25 mg triphenyltin hydroxide/kg, a concentration that did not influence food intake and weight gain. As parameters of the cell-mediated immunity in two experiments, the delayed-type hypersensitivity reactions to ovalbumin and tuberculin were significantly suppressed. No effect was observed on allograft rejection, splenic clearance of Listeria monocytogenes at days 5 and 6 after infection and responsiveness of thymocytes to different T-cell mitogens. The response of splenic lymphocytes to the T-cell mitogen phytohemagglutinin was significantly suppressed ... Regarding the humoral immunity, no effect was observed on serum IgM and IgG levels, on the thymus-independent IgM response to Escherichia coli lipopolysaccharide, and on the primary and secondary IgM and IgG response to the thymus-dependent antigen tetanus toxoid. No effect was found on phagocytic and killing capacity of macrophages as demonstrated by unaltered splenic clearance of Listeria monocytogenes at days 1 and 2 after infection. Slightly enhanced mortality of triphenyltin hydroxide-treated animals was observed in a Listeria monocytogenes mortality assay. Triphenyltin hydroxide did not increase the susceptibility of rats to endotoxin lipopolysaccharide. In the rat, triphenyltin hydroxide exposure suppressed the cell-mediated immunity without compromising the humoral immunity and the mononuclear phagocyte system.
The effects of ten organotins on rat platelet aggregation mechanisms were examined. Bis(tri-n- butyltin)oxide was the most potent inhibitor of both adenosine diphosphate and collagen induced aggregation, and it was the only organotin that directly induced aggregation. It also increased the latent period for induction of aggregation by collagen. Triphenyltin hydroxide was a weak inhibitor of both adenosine diphosphate and collagen induced aggregation. However, in contrast to bis(tri-n-butyltin)oxide, it decreased the latent period for collagen-induced aggregation. A similar effect also was observed with diphenyltin dichloride, phenyltin trichloride, and cyhexatin. Tri-n-butyltin chloride and tetra-n- tributyltin demonstrated specificity in their action since aggregation induced by adenosine diphosphate but not collagen was inhibited. Tri-n-propyltin chloride, trimethyltin chloride, and fenbutatin oxide were without dicernible effect on rat platelet aggregation.

Vapor Pressure

3.5e-07 mmHg at 122 °F (NTP, 1992)
0.00000035 [mmHg]
3.53X10-7 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

76-87-9

Absorption Distribution and Excretion

Several studies have shown that TPTH orally admin to rats is eliminated mainly via the feces, with smaller amounts in the urine. Metabolites found in feces included di- & monophenyltin as well as a significant portion of non-extractable bound residues (the sulfate conjugates of hydroquinone, catechol, & phenol). In feces, the major substance present was unchanged parent compound.
TPTA was rapidly & completely hydrolyzed to TPTH at pH 3-8 & 23-24 °C.
Seven days after oral admin to rats, TPTH residues (approx 3% of the admin dose) were distributed mainly in the kidneys, followed by liver, brain, & heart.

Metabolism Metabolites

(14)C-Triphenyltin hydroxide was admin as single oral doses to a cow, sheep & rats. The major route of excretion was by way of the feces. The major (14)C-metabolites in urine were identified as hydroquinone, resorcinol, catechol & phenol & were probably present primarily as sulfate conjugates. With mass spectroscopy, the tin metabolites containing (14)C in feces were identified as ((C6H5)3Sn)2, ((C6H5)3Sn)2O, ((C6H5)3Sn)2S & a series of (14)C-triphenyltin hydroxide esters of fatty acids where R= C1 to C30: (C6H5)3SnO-CR=O.

Wikipedia

Triphenyltin_hydroxide

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Teratogens
FUNGICIDES

Methods of Manufacturing

Production /from/ ... triphenyltin chloride ... by hydrolysis with aqueous sodium hydroxide.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Stannane, hydroxytriphenyl-: ACTIVE
Triphenyltin hydroxide is a restricted use pesticide.

Analytic Laboratory Methods

FIVE LABORATORIES COLLABORATIVELY STUDIED 2 PROCEDURES FOR THE QUANTITATIVE DETERMINATION OF TRIPHENYLTIN COMPOUNDS IN TECHNICAL MATERIAL & IN PESTICIDE FORMULATIONS. BOTH PROCEDURES INCLUDED AN EXTRACTION STEP & A POTENTIOMETRIC TITRATION, BUT DIFFERED IN HOW THE BY PRODUCTS WERE REMOVED. THE 1ST WAS BASED ON CLEANUP WITH SODIUM TARTRATE & IN THE 2ND, ALKALINE ALUMINA WAS USED FOR PURIFICATION. THE REPRODUCIBILITY & THE REPEATABILITY WERE BETTER WITH THE ALUMINA METHOD THAN WITH THE TARTRATE METHOD. THE AVERAGE SYSTEMATIC DIFFERENCE BETWEEN THE 2 METHODS WAS -2.3%. THE METHOD BASED ON ALKALINE ALUMINA CLEANUP WAS ADOPTED AS AN INTERIM CIPAC METHOD.
DETERMINATION OF TRIPHENYLTIN COMPOUNDS & TRICYCLOHEXYLTIN HYDROXIDE BY GAS CHROMATOGRAPHY OF THEIR DERIVATIVES. A GAS-LIQUID CHROMATOGRAPHIC METHOD IS REPORTED FOR THE DETERMINATION OF TRIPHENYLTIN DERIVATIVES & TRICYCLOHEXYLTIN HYDROXIDE AFTER THEIR CONVERSION (BY WAY OF GRIGNARD REACTION CATALYZED BY COPPER CHLORIDE) TO TETRAPHENYLTIN & TRICYCLOHEXYLPHENYLTIN. THE RECOVERY OF TETRAPHENYLTIN & TRICYCLOHEXYLPHENYLTIN WAS SATISFACTORY IN THE RANGE OF 50 TO 3000 UG. DIFFERENT COLUMNS WERE TESTED USING FLAME-IONIZATION DETECTION. FOR BOTH DERIVATIVES, THE RESPONSE WAS LINEAR FROM 0.05 TO 3.00 UG. RESULTS OF THERMAL ANALYSIS, IR SPECTROSCOPY, & MASS SPECTROMETRY ARE REPORTED.

Storage Conditions

Provision to contain effluent from fire extinguishing. /Store/ separated from food & feedstuffs.

Stability Shelf Life

STABLE IN THE DARK AT ROOM TEMPERATURE. DEHYDRATION MAY OCCUR ON HEATING ABOVE 45 °C... . SLOWLY DECOMP BY SUNLIGHT, & MORE RAPIDLY BY U.V. LIGHT ... .
Compatible with wettable powder formulations of fungicides and insecticides.

Dates

Modify: 2023-08-15
1: Sarpa M, Tavares Lopes CM, Delgado IF, Paumgartten FJ. Postnatal development and fertility of offspring from mice exposed to triphenyltin (fentin) hydroxide during pregnancy and lactation. J Toxicol Environ Health A. 2010;73(13-14):965-71. doi: 10.1080/15287391003751752. PubMed PMID: 20563930.
2: San Martíns R, Gelmi C, de Oliveira JV, Galo JL, Pranto H. Use of a saponin based molluscicide to control Pomacea canaliculata snails in Southern Brazil. Nat Prod Commun. 2009 Oct;4(10):1327-30. PubMed PMID: 19911565.
3: Li Y, Li B, Liu L, Zhang C, Wu J, Liu Z, Li X. [Simultaneous determination of ten organotin compounds in polyvinyl chloride plastics using gas chromatography-mass spectrometry]. Se Pu. 2009 Jan;27(1):69-73. Chinese. PubMed PMID: 19449544.
4: Henning-de Jong I, van Zelm R, Huijbregts MA, de Zwart D, van der Linden TM, Wintersen A, Posthuma L, van de Meent D. Ranking of agricultural pesticides in the Rhine-Meuse-Scheldt basin based on toxic pressure in marine ecosystems. Environ Toxicol Chem. 2008 Mar;27(3):737-45. PubMed PMID: 17973564.
5: Reddy PS, Pushpalatha T, Reddy PS. Reduction of spermatogenesis and steroidogenesis in mice after fentin and fenbutatin administration. Toxicol Lett. 2006 Sep 30;166(1):53-9. Epub 2006 May 27. PubMed PMID: 16806747.
6: Levin MJ, Gershon AA, Weinberg A, Song LY, Fentin T, Nowak B; Pediatric AIDS Clinical Trials Group 265 Team. Administration of live varicella vaccine to HIV-infected children with current or past significant depression of CD4(+) T cells. J Infect Dis. 2006 Jul 15;194(2):247-55. Epub 2006 Jun 14. PubMed PMID: 16779732.
7: Bastos CS, de Almeida RP, Suinaga FA. Selectivity of pesticides used on cotton (Gossypium hirsutum) to Trichogramma pretiosum reared on two laboratory-reared hosts. Pest Manag Sci. 2006 Jan;62(1):91-8. PubMed PMID: 16308868.
8: Grote K, Niemann L, Gericke C, Selzsam B, Chahoud I. Effects of fentin hydroxide on reproduction of the Japanese quail (Coturnix coturnix japonica). Environ Res. 2006 May;101(1):81-8. Epub 2005 Sep 12. PubMed PMID: 16162336.
9: Ma J. Differential sensitivity of three cyanobacterial and five green algal species to organotins and pyrethroids pesticides. Sci Total Environ. 2005 Apr 1;341(1-3):109-17. Epub 2005 Jan 20. PubMed PMID: 15833245.
10: Ma J, Lin F, Qin W, Wang P. Differential response of four cyanobacterial and green algal species to triazophos, fentin acetate, and ethephon. Bull Environ Contam Toxicol. 2004 Nov;73(5):890-7. PubMed PMID: 15669734.
11: Nagaraju GP, Basha MR, Reddy PS. Organotin-induced hyperglycemia in the crab, Oziotelphusa senex senex Fabricius. Z Naturforsch C. 2001 Mar-Apr;56(3-4):315-7. PubMed PMID: 11371028.
12: Lu FC. A review of the acceptable daily intakes of pesticides assessed by WHO. Regul Toxicol Pharmacol. 1995 Jun;21(3):352-64. Review. PubMed PMID: 7480888.
13: Van Gestel CA, Dirven-Van Breemen EM, Baerselman R, Emans HJ, Janssen JA, Postuma R, Van Vliet PJ. Comparison of sublethal and lethal criteria for nine different chemicals in standardized toxicity tests using the earthworm Eisenia andrei. Ecotoxicol Environ Saf. 1992 Apr;23(2):206-20. PubMed PMID: 1374327.
14: van den Broek HH, Hermes GB, Goewie CE. Determination of fentin residues in potatoes and celery. Analyst. 1988 Aug;113(8):1237-9. PubMed PMID: 3232835.
15: Cotta-Ramusino M, Doci A. Acute toxicity of Brestan and fentin acetate on some freshwater organisms. Bull Environ Contam Toxicol. 1987 Apr;38(4):647-52. PubMed PMID: 3567403.
16: Walker TW, Meek CL, Wright VL, Billodeaux JS. Susceptibility of Romanomermis culicivorax (Nematoda: Mermithidae) postparasites to agrichemicals used in Louisiana rice production. J Am Mosq Control Assoc. 1985 Dec;1(4):477-81. PubMed PMID: 2852708.
17: Baker PG, Farrington DS, Hoodless RA. Fungicide residues. Part VII. Determination of residues of fentin in vegetables and cocoa products by spectrofluorimetry. Analyst. 1980 Mar;105(1248):282-5. PubMed PMID: 7396216.
18: Gaines TB, Kimbrough RD. Toxicity of fentin hydroxide to rats. Toxicol Appl Pharmacol. 1968 May;12(3):397-403. PubMed PMID: 5675476.

Explore Compound Types